Phosmet oxon
Overview
Description
Phosmet oxon is an organophosphate compound derived from phosmet, which is primarily used as an insecticide and acaricide. It is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. This compound is a metabolite of phosmet and is considered more toxic due to its enhanced ability to inhibit acetylcholinesterase .
Mechanism of Action
Target of Action
Phosmet Oxon, also known as Imidoxon, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
As an organophosphate, this compound competitively inhibits AChE, preventing the hydrolysis and inactivation of acetylcholine . This inhibition leads to an excess of acetylcholine in the body, disrupting normal nerve function .
Biochemical Pathways
This compound’s bioactivation involves isoform-specific cytochrome P450s in human hepatic and gut samples . The reaction in single human recombinant CYPs shows that the ranking of the intrinsic clearances was: 2C18 > 2C19 > 2B6 > 2C9 > 1A1 > 1A2 > 2D6 > 3A4 > 2A6 . The pre-systemic this compound bioactivation measured in human intestinal microsomes was relevant, accounting for 1⁄4 of that measured in the liver, showing two reaction phases catalyzed by CYP2C and CYP3A4 .
Pharmacokinetics
The bioactivation of this compound is influenced by the average human hepatic content. CYP2C19 contributed for the great majority (60%) at relevant exposure concentrations, while CYP2C9 (33%) and CYP3A4 (31%) were relevant at high substrate concentration . This information can support the development of quantitative in vitro/in vivo extrapolation and in silico models for risk assessment refinement for single and multiple pesticides .
Result of Action
The inhibitory effects of this compound on the AChE enzyme lead to a pathological excess of acetylcholine in the body . This can disrupt normal nerve function and potentially lead to neurodegenerative diseases .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its mobility in the environment is considered slightly mobile, with a medium potential for particle-bound transport . Its ecotoxicity is high, affecting organisms like Daphnia and bees . It’s also worth noting that this compound efficiently inhibited Chlorpyrifos bioactivation and detoxication, with Ki values relevant to pesticide concentrations achievable in the human liver .
Biochemical Analysis
Biochemical Properties
Phosmet Oxon interacts with various enzymes and proteins, significantly influencing biochemical reactions. As an organophosphate, this compound competitively inhibits pseudocholinesterase and acetylcholinesterase (AChE), preventing the hydrolysis and inactivation of acetylcholine . This leads to an excess of acetylcholine in the body, causing malfunction of the sympathetic, parasympathetic, and peripheral nervous systems .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In vitro studies have shown that this compound induces apoptosis in trophoblasts through oxidative stress . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory effects on the AChE enzyme lead to a pathological excess of acetylcholine in the body .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has a dose-dependent toxicity, with higher doses leading to more severe effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The metabolism of Phosmet to this compound in the liver is a key process in its action .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosmet oxon is synthesized through the oxidation of phosmet. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the sulfur atom in phosmet to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The reaction is carefully monitored to prevent over-oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: Phosmet oxon undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to sulfoxides and sulfones.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the phosphorothioate ester bond.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Phosphorothioate Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Phosmet oxon has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and mechanisms of organophosphates.
Biology: Employed in research on enzyme inhibition, particularly acetylcholinesterase, to understand the effects of organophosphates on the nervous system.
Medicine: Investigated for its potential role in neurodegenerative diseases and as a tool to develop antidotes for organophosphate poisoning.
Industry: Utilized in the development of insecticides and acaricides, as well as in the study of pesticide degradation and environmental impact
Comparison with Similar Compounds
- Parathion
- Malathion
- Chlorpyrifos
- Diazinon
- Dichlorvos .
Properties
IUPAC Name |
2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5PS/c1-16-18(15,17-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMXOWRVWRNPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042286 | |
Record name | Phosmetoxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3735-33-9 | |
Record name | Phosmet oxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3735-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosmet oxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosmetoxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSMET OXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4K5681ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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